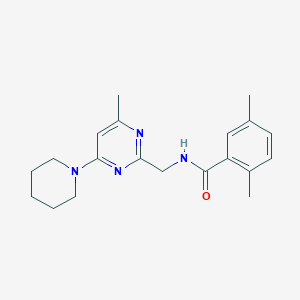

2,5-dimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2,5-dimethyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic molecule that may be designed for potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves molecular hybridization and the use of heterocyclic chemistry. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were synthesized through a molecular hybridization approach, which could be similar to the synthesis of the compound . Additionally, the use of 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone in the presence of benzyl chloroformate and pyridine to produce a new benzyloxycarbonylating agent indicates the versatility of pyrimidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimidine ring, which is a common moiety in pharmaceuticals and is known for its involvement in various biological activities. The presence of a piperidine ring suggests potential for increased solubility and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from the use of pyrimidine derivatives as intermediates in organic synthesis. For example, the formation of O-benzyloxycarbonyl-2(1H)-pyrimidinone from 1-hydroxy-4,6-dimethyl-2(1H)-pyrimidinone indicates that the pyrimidine moiety can undergo acylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, thermal stability, and dielectric constants, are important for their application in drug development and materials science. For example, polyimides derived from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties . These properties are crucial for the development of compounds with good bioavailability and pharmacokinetics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. The compounds showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity : Abdel-rahman, Bakhite, & Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial activities. Some of these compounds were tested in vitro for their antimicrobial activities, suggesting the potential of these heterocyclic compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anti-Cancer and Antiproliferative Effects : Research on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, highlighted its metabolism in chronic myelogenous leukemia patients. This study is crucial for understanding the metabolic pathways of flumatinib in humans and its potential application in treating chronic myelogenous leukemia (Gong, Chen, Deng, & Zhong, 2010).

Chemical Synthesis and Characterization

Polyamides Synthesis : Hattori & Kinoshita (1979) reported the synthesis of polyamides containing uracil and adenine. This research demonstrates the chemical versatility of these compounds and their potential applications in material science (Hattori & Kinoshita, 1979).

Microwave-Assisted Synthesis : Deohate & Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation. Their research underlines the efficiency of microwave-assisted synthesis in producing compounds with potential insecticidal and antimicrobial applications (Deohate & Palaspagar, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include recommended safety precautions for handling the compound.

Zukünftige Richtungen

This could involve potential applications for the compound, areas where further research is needed, and predictions for how the compound’s use might evolve in the future.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-14-7-8-15(2)17(11-14)20(25)21-13-18-22-16(3)12-19(23-18)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJRPLRBXDIIFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)

![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)

![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)